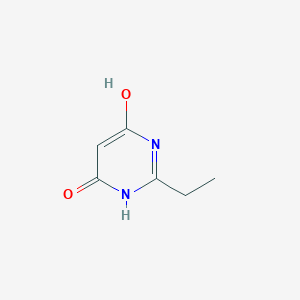

2-Ethyl-4,6-Dihydroxypyrimidin

Übersicht

Beschreibung

2-Ethyl-4,6-dihydroxypyrimidine, also known as 2-Ethyl-4,6-dihydroxypyrimidine, is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethyl-4,6-dihydroxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4,6-dihydroxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von bicyclischen Pyrimido[4,5-d]pyrimidinen

2-Ethyl-4,6-Dihydroxypyrimidin dient als Vorläufer bei der Synthese von bicyclischen Pyrimido[4,5-d]pyrimidinen. Diese Verbindungen sind aufgrund ihrer komplexen Struktur und ihrer potenziellen biologischen Aktivitäten von großem Interesse. Die synthetische Bedeutung dieser Verbindungen liegt in ihrer Anwendung in den Bereichen Medizin und Pharmazie, wo sie in großem Umfang eingesetzt wurden .

Diuretika

In der medizinischen Chemie wurden Derivate von this compound zur Herstellung von Diuretika verwendet. Die Reaktion von 4-Aminopyrimidin-5-carboxamiden mit 4-Amino-5-cyanopyrimidinen, die this compound beinhaltet, führt zu Produkten, die als potenzielle Diuretika gezeigt wurden .

Antivirene Anwendungen

Die Verbindung hat sich bei antiviralen Anwendungen als vielversprechend erwiesen, insbesondere gegen die HBV-DNA-Replikation in vitro. Sie wurde in mehrstufigen Syntheseverfahren verwendet, um Verbindungen zu erzeugen, die den Nukleosidtransport hemmen, ein entscheidender Schritt bei der Virusreplikation .

Urease-Hemmung

Es wurde festgestellt, dass eine Reihe von this compound-Derivaten Urease-Hemmwirkung aufweisen. Dies ist besonders relevant für die Entwicklung von Behandlungen für Erkrankungen, die durch Urease-produzierende Bakterien verursacht werden .

Aktivierung des Immunsystems

Derivate von this compound werden bei der Synthese von Verbindungen verwendet, die das Immunsystem aktivieren. Diese Verbindungen können möglicherweise verwendet werden, um die natürlichen Abwehrmechanismen des Körpers gegen verschiedene Krankheitserreger zu verbessern .

Organische Synthese

Im Bereich der organischen Synthese wird this compound zur Herstellung einer Vielzahl von heterocyclischen Verbindungen verwendet. Seine Derivate sind für ihre vielfältigen chemischen Reaktivitäten bekannt, die sie für den Aufbau komplexer molekularer Architekturen geeignet machen .

Biologische Aktivitäten

Verbindungen, die die this compound-Einheit enthalten, wurden auf eine Vielzahl von biologischen Aktivitäten untersucht. Dazu gehören entzündungshemmende, antioxidative, antimikrobielle, Antitumor-, Antidepressiva-, Antithrombozyten-, Antihypertensiva- und herbizide Eigenschaften .

Umweltanwendungen

Die Verwendung von this compound-Derivaten in Umweltanwendungen wurde untersucht, insbesondere in der Biotechnik. Diese Verbindungen können bei der Entwicklung von Materialien für die Sanierung der Umwelt und nachhaltige Praktiken eingesetzt werden .

Wirkmechanismus

- Notably, 2-amino-4,6-dichloropyrimidines (analogous to 2-Ethyl-4,6-dihydroxypyrimidine) inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells . The exact molecular targets responsible for this inhibition remain to be elucidated.

- The precise interaction between 2-Ethyl-4,6-dihydroxypyrimidine and its targets remains unknown. However, related compounds have demonstrated antiviral activity by preventing viral protein assembly and maturation .

- Cellular and molecular effects are not well-characterized for 2-Ethyl-4,6-dihydroxypyrimidine. However, related pyrimidines have diverse activities, including inhibition of dihydrofolate reductase, anti-HIV properties, and suppression of cytokine-induced NF-κB .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Biochemische Analyse

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of pyrimidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects of pyrimidine derivatives can vary with different dosages, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Pyrimidine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Pyrimidine derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXPKEZRCKCOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334473 | |

| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-98-6 | |

| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

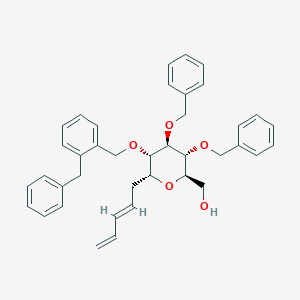

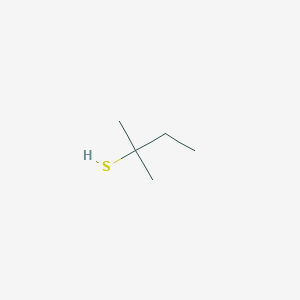

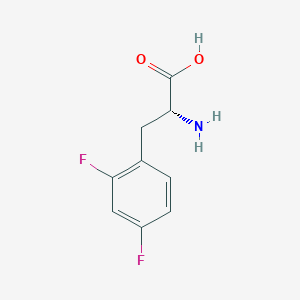

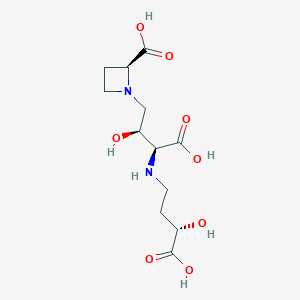

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

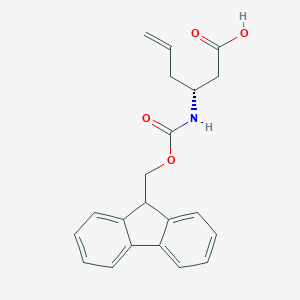

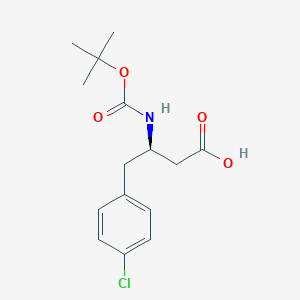

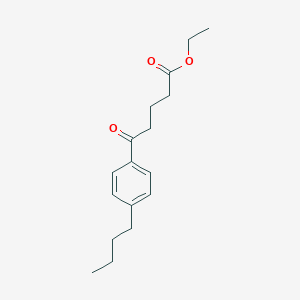

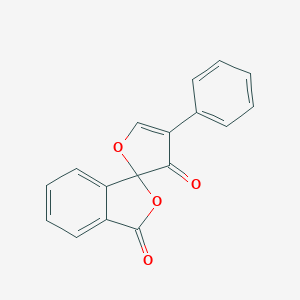

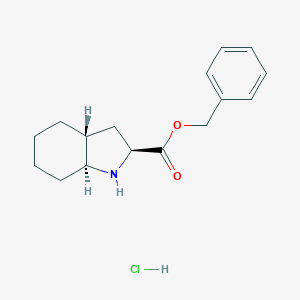

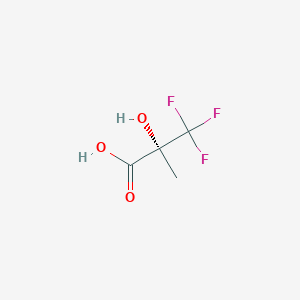

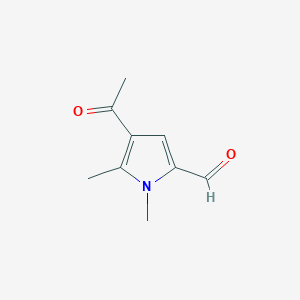

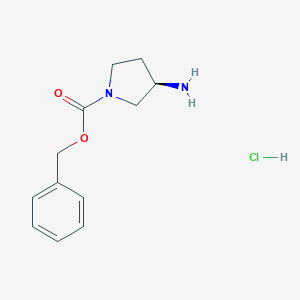

Feasible Synthetic Routes

Q1: What is the role of 2-Ethyl-4,6-dihydroxypyrimidine in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine?

A1: 2-Ethyl-4,6-dihydroxypyrimidine serves as a crucial intermediate in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine []. The research outlines a synthetic route starting from propionitrile, leading to the formation of 2-Ethyl-4,6-dihydroxypyrimidine. This intermediate then undergoes further reaction with diethyl sulfate under specific conditions to yield the final product, 2-Ethyl-4-ethoxy-6-hydroxypyrimidine.

Q2: What factors influence the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine when using 2-Ethyl-4,6-dihydroxypyrimidine as an intermediate?

A2: The study highlights several factors impacting the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine during its synthesis from 2-Ethyl-4,6-dihydroxypyrimidine. These factors include the amount of catalyst used, the ratio of 2-Ethyl-4,6-dihydroxypyrimidine to diethyl sulfate, the concentration of the alkali solution, the reaction time, and the reaction temperature []. The research systematically investigates the optimal conditions for each of these parameters to maximize the reaction yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.